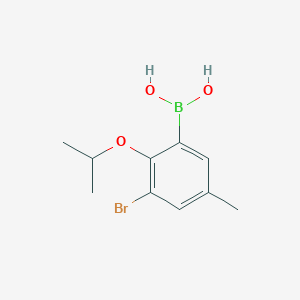

3-Bromo-2-isopropoxy-5-methylphenylboronic acid

CAS No.: 870718-01-7

Cat. No.: VC2016822

Molecular Formula: C10H14BBrO3

Molecular Weight: 272.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870718-01-7 |

|---|---|

| Molecular Formula | C10H14BBrO3 |

| Molecular Weight | 272.93 g/mol |

| IUPAC Name | (3-bromo-5-methyl-2-propan-2-yloxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H14BBrO3/c1-6(2)15-10-8(11(13)14)4-7(3)5-9(10)12/h4-6,13-14H,1-3H3 |

| Standard InChI Key | VTDMHYFQQWORBC-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1OC(C)C)Br)C)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1OC(C)C)Br)C)(O)O |

Introduction

Basic Identification and Structural Overview

3-Bromo-2-isopropoxy-5-methylphenylboronic acid is an organoboron compound with the molecular formula C10H14BBrO3 and a molecular weight of 272.93 g/mol. It belongs to the class of arylboronic acids, characterized by a boronic acid group (-B(OH)2) directly attached to an aromatic ring .

Chemical Identifiers

The compound can be identified through various systematic nomenclature systems and registry numbers as outlined in Table 1:

| Identifier Type | Value |

|---|---|

| CAS Number | 870718-01-7 |

| IUPAC Name | (3-bromo-5-methyl-2-propan-2-yloxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C10H14BBrO3/c1-6(2)15-10-8(11(13)14)4-7(3)5-9(10)12/h4-6,13-14H,1-3H3 |

| InChI Key | VTDMHYFQQWORBC-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CC(=C1OC(C)C)Br)C)(O)O |

| MDL Number | MFCD04974111 |

Table 1: Chemical identifiers for 3-Bromo-2-isopropoxy-5-methylphenylboronic acid

Structural Features

The compound possesses several key structural features that influence its chemical behavior:

-

A phenyl ring serving as the core structure

-

A boronic acid group (-B(OH)2) at position 1

-

An isopropoxy group (-OCH(CH3)2) at position 2

-

A bromine atom at position 3

-

A methyl group (-CH3) at position 5

This arrangement of functional groups creates a unique electronic and steric environment that determines the compound's reactivity in various chemical transformations .

Physical Properties

The physical properties of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid are critical for understanding its behavior in synthetic applications and analytical procedures.

General Physical Characteristics

The compound typically appears as a crystalline solid with specific physical parameters as detailed in Table 2:

| Property | Value | Method |

|---|---|---|

| Melting Point | 96-101°C | Experimental (literature) |

| Boiling Point | 402.7±55.0°C | Predicted |

| Density | 1.42±0.1 g/cm³ | Predicted |

| pKa | 7.79±0.58 | Predicted |

| Hydrogen Bond Acceptors | 3 | Molecular analysis |

| Hydrogen Bond Donors | 2 | Molecular analysis |

Table 2: Physical properties of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid

Solubility Characteristics

Though specific solubility data is limited in the available literature, boronic acids typically exhibit moderate solubility in organic solvents such as tetrahydrofuran (THF), dioxane, and alcohols. The presence of the isopropoxy group likely enhances its solubility in nonpolar organic solvents compared to unsubstituted phenylboronic acids .

Synthesis Methods

The preparation of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid involves specific synthetic routes that typically require multiple steps and controlled reaction conditions.

Synthetic Routes

Based on typical synthetic procedures for similar compounds, the synthesis generally follows a two-step approach:

-

Functionalization of the Phenyl Ring: Starting with a suitable 2-isopropoxy-5-methylphenol precursor, selective bromination introduces the bromine atom at position 3 of the aromatic ring. This regioselective bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

-

Borylation Reaction: The brominated intermediate then undergoes a metal-catalyzed borylation reaction to introduce the boronic acid functionality. This typically involves lithiation followed by treatment with a borate ester, or alternative approaches using palladium-catalyzed borylation with bis(pinacolato)diboron.

Optimized Reaction Parameters

The synthesis of this compound requires careful control of reaction parameters to ensure high yield and purity:

-

Temperature control is crucial during bromination to achieve regioselectivity

-

Inert atmosphere conditions are typically necessary for borylation steps

-

Purification often involves recrystallization to obtain the pure compound

-

The reaction sequence may require protection/deprotection strategies depending on the specific synthetic route employed

Chemical Reactivity and Applications

The reactivity profile of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid is largely determined by its functional groups, particularly the boronic acid moiety.

Key Reaction Types

This compound participates in several important reaction types with synthetic utility:

Suzuki-Miyaura Cross-Coupling

The boronic acid group primarily serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound reacts with aryl or vinyl halides to form new carbon-carbon bonds, enabling the construction of complex molecular architectures .

Oxidation Reactions

The boronic acid functionality can undergo oxidation to produce the corresponding phenol derivative. This transformation is typically accomplished using hydrogen peroxide or sodium perborate as oxidizing agents.

Substitution Reactions

The bromine substituent provides an excellent handle for further functionalization through various metal-catalyzed coupling reactions, including Buchwald-Hartwig amination and Sonogashira coupling.

Research Applications

The compound finds applications in several research domains:

Organic Synthesis

3-Bromo-2-isopropoxy-5-methylphenylboronic acid serves as a valuable building block for the synthesis of complex organic molecules, particularly in pharmaceutical research and materials science. The presence of multiple functional groups allows for selective reactions and stepwise elaboration of molecular structures.

Medicinal Chemistry

In drug discovery processes, this compound can be utilized as an intermediate in the synthesis of potentially bioactive compounds. The bromine substituent and boronic acid group provide orthogonal reactivity for diversification strategies.

Materials Science

The compound may serve as a precursor for the preparation of functionalized materials, including polymers and nanomaterials with specialized properties.

Analytical Characterization

Proper characterization of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid is essential for confirming its identity and purity in research applications.

Spectroscopic Analysis

The compound can be characterized using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals that would be expected include:

-

¹H NMR: Signals for the isopropyl methyl groups (approximately δ 1.3 ppm), the aromatic protons, and the methyl group attached to the phenyl ring

-

¹³C NMR: Characteristic signals for the quaternary carbon bearing the boronic acid group (approximately δ 120-125 ppm)

-

¹¹B NMR: Signal for the boronic acid group (approximately δ 30 ppm)

Mass Spectrometry

Molecular ion peak at m/z 272.93 corresponding to the molecular weight, with characteristic isotope patterns due to the presence of bromine .

| Parameter | Classification |

|---|---|

| WGK Germany | 3 (Severe hazard to waters) |

| GHS Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

Table 3: Hazard classification information for 3-Bromo-2-isopropoxy-5-methylphenylboronic acid

| Supplier | Product Number | Package Size | Lead Time |

|---|---|---|---|

| Sigma-Aldrich | 596620 | 1g | Variable |

| Manchester Organics | P55007 | Various | 4-6 weeks |

Table 4: Commercial availability information for 3-Bromo-2-isopropoxy-5-methylphenylboronic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume